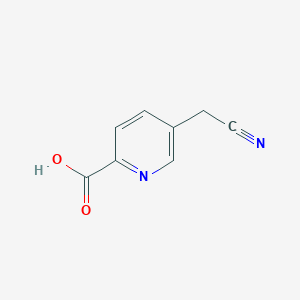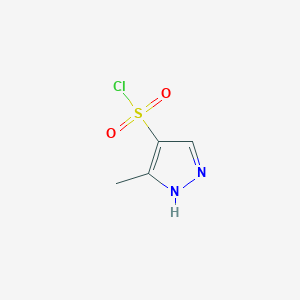
5-methyl-1H-pyrazole-4-sulfonyl chloride
Descripción general
Descripción
5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClN2O2S . It is a unique chemical used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 5-methyl-1H-pyrazole-4-sulfonyl chloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The sulfonyl chloride group is attached to the 4-position of the pyrazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyl-1H-pyrazole-4-sulfonyl chloride are not fully detailed in the available resources. The molecular weight is 180.61300 .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
5-methyl-1H-pyrazole-4-sulfonyl chloride and its derivatives have been utilized as catalysts in organic synthesis. For example, 1-sulfopyridinium chloride, a similar compound, has been used as a catalyst in the Knoevenagel–Michael reaction, facilitating the synthesis of bis(pyrazol-5-ol)s, demonstrating the potential of pyrazole derivatives in catalysis (Moosavi-Zare et al., 2013).
Development of Novel Compounds
Synthetic strategies have been developed to create new compounds using pyrazole derivatives. For instance, the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride led to the creation of novel compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole, showcasing the versatility of pyrazole derivatives in synthesizing new chemical entities (Povarov et al., 2017).
Synthesis of Heterocyclic Compounds
Research indicates the efficacy of pyrazole derivatives in synthesizing various heterocyclic compounds. For example, a study used a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, including pyrazole-4-sulfonamides (Tucker et al., 2015).
Synthesis of Sulfonylated Aminopyrazoles
Research has been conducted on the sulfonylation of aminopyrazoles, leading to the formation of sulfonylated aminopyrazoles. These compounds have been characterized through various spectroscopic methods, indicating the role of pyrazole derivatives in the development of sulfonylated compounds (Povarov et al., 2019).
Preparation of Dihydropyrazoles
Dihydropyrazoles have been synthesized using pyrazole derivatives through a tandem reaction of propargyl alcohol and N-sulfonylhydrazone. This showcases the applicability of pyrazole derivatives in creating diverse heterocyclic structures (Zhu et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
5-methyl-1H-pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPHBVEKLIHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1179918-36-5 | |
| Record name | 5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



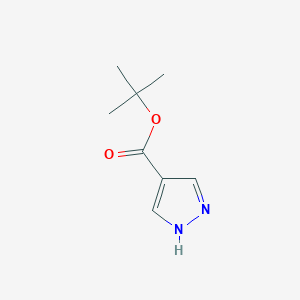

![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
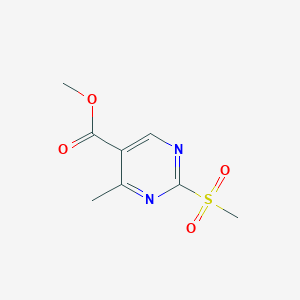


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)
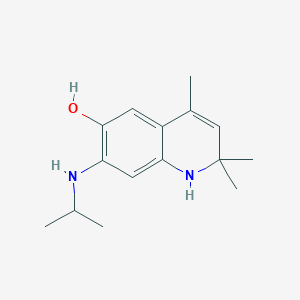



![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)

